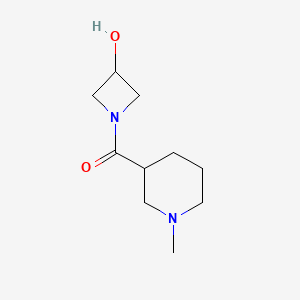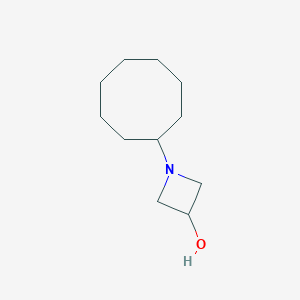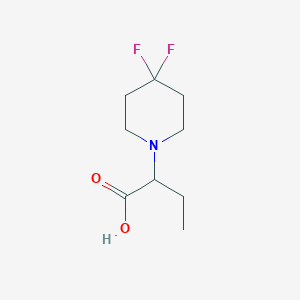
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, also known as 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-ylacetic acid, is a compound of the pyrazole family. It is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that has been studied extensively in the fields of biochemistry, physiology, and pharmacology. It has been used in laboratory experiments to study the effects of various drugs, as well as to investigate the mechanism of action of certain drugs.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazoline derivatives, including structures similar to 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiency, suggesting their adsorption on the mild steel surface obeys the Langmuir adsorption isotherm. Both potentiodynamic polarization and electrochemical impedance spectroscopy studies indicate these compounds behave as mixed-type inhibitors, offering insights into their mode of action and the potential for protecting industrial materials from corrosion (Lgaz et al., 2018).
Synthesis and Biological Activity
The synthesis of pyrazolyl-2-pyrazolines and their oxidation to bis(pyrazoles) have been accomplished through reactions involving compounds with structural similarities to this compound. These compounds have been shown to possess various biological activities, indicating the potential for the development of novel therapeutic agents (A. Levai et al., 2004).
Anti-inflammatory and Radical Scavenging Agents
Thiophene-appended pyrazole analogues synthesized via a green protocol have demonstrated significant anti-inflammatory and radical scavenging activities. These findings suggest the potential for these compounds in the treatment of diseases associated with oxidative stress and inflammation (Prabhudeva et al., 2017).
Antimicrobial and Antioxidant Properties
Pyrazoline compounds incorporating the thiophen-2-yl moiety have shown promising antimicrobial and antioxidant properties. These activities highlight the potential of such compounds in the development of new antimicrobial agents and in the management of oxidative stress-related conditions (El‐Mekabaty, 2015).
Chemotherapeutic Applications
Novel heterocyclic compounds derived from structures similar to this compound have been synthesized and evaluated for their antitumor activities. These studies suggest a potential role for such compounds in cancer therapy, given their ability to inhibit the proliferation of cancer cells in vitro (Shams et al., 2010).
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)6-14-11(8-1-2-8)5-10(13-14)9-3-4-17-7-9/h3-5,7-8H,1-2,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRHNRNPJXNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482162.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482166.png)
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482169.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)
![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482174.png)

![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)
![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)


